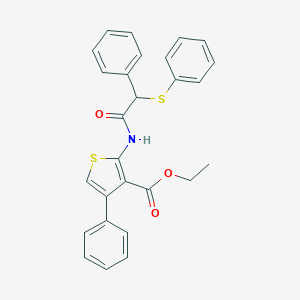![molecular formula C20H19FN2O3 B381180 4-[5-(2-Fluorphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutansäure CAS No. 362490-63-9](/img/structure/B381180.png)
4-[5-(2-Fluorphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Pyrazole und ihre Derivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten Aufmerksamkeit erlangt. Insbesondere weisen sie Antitumoreigenschaften auf. Die synthetisierte Verbindung wurde auf ihre Bindungsaffinität zum humanen Östrogen-Alpha-Rezeptor (ERα) untersucht, der in der Brustkrebsforschung relevant ist . Weitere Untersuchungen zu ihrem Wirkmechanismus und möglichen therapeutischen Anwendungen sind gerechtfertigt.
Antimikrobielle Eigenschaften
Pyrazole sind bekannt für ihre antimikrobielle Aktivität. Forscher haben ihre Wirksamkeit gegen verschiedene Krankheitserreger untersucht, was sie zu vielversprechenden Kandidaten für die Medikamentenentwicklung macht . Die Untersuchung des spezifischen antimikrobiellen Spektrums und des Wirkmechanismus der Verbindung könnte wertvolle Erkenntnisse liefern.
Anti-inflammatorisches Potenzial
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Pyrazolderivate haben entzündungshemmende Wirkungen gezeigt, was sie zu interessanten Zielen für die Medikamentenentwicklung macht . Die Untersuchung der Auswirkungen der Verbindung auf entzündliche Signalwege könnte neue therapeutische Strategien aufdecken.
Antioxidative Eigenschaften
Antioxidantien schützen Zellen vor oxidativem Schaden. Einige Pyrazole zeigen antioxidative Aktivität, die für die Prävention von oxidativen Stress-bedingten Krankheiten relevant sein könnte . Die Untersuchung der antioxidativen Kapazität und der möglichen Mechanismen der Verbindung wäre aufschlussreich.
Zytotoxizität und Antitumorwirkungen
Pyrazole wurden auf ihre Zytotoxizität gegenüber Krebszellen untersucht. Das Verständnis der Auswirkungen der Verbindung auf die Lebensfähigkeit von Tumorzellen und ihres Potenzials als Antitumormittel ist unerlässlich . In-vitro- und In-vivo-Studien sind notwendig, um ihre Wirksamkeit zu validieren.
Analgetische Funktion
Analgetika lindern Schmerzen. Obwohl Pyrazole nicht üblicherweise mit Analgesie in Verbindung gebracht werden, könnte die Erforschung ihrer Auswirkungen auf Schmerzwege neue Strategien zur Schmerzbehandlung aufdecken . Die Untersuchung des analgetischen Potenzials der Verbindung wäre faszinierend.
Weitere potenzielle Anwendungen
Über die genannten Bereiche hinaus wurden Pyrazole als Mittel gegen Leberkrebs patentiert, und einige Derivate zeigen eine Cyclooxygenase-2-hemmende Aktivität . Die Erforschung weiterer Anwendungen, wie z. B. leberschützender Wirkungen oder COX-2-Inhibition, könnte wertvolle Erkenntnisse liefern.
Eigenschaften
IUPAC Name |
4-[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-13-6-8-14(9-7-13)17-12-18(15-4-2-3-5-16(15)21)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFIPVRNJBOGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-4-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381098.png)
![7-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B381099.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B381104.png)
![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381105.png)
![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381107.png)

![3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B381110.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B381111.png)
![Diethyl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B381112.png)
![1-(2,5-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381114.png)
![1-[(4-Tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381116.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol](/img/structure/B381117.png)
![1-(4-Chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381119.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol](/img/structure/B381120.png)
